N-(tert-butyl)decahydroisoquinoline-3-carboxamide N-(tert-butyl)decahydroisoquinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 168899-60-3
VCID: VC20932479
InChI: InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)NC(=O)C1CC2CCCCC2CN1
Molecular Formula: C14H26N2O
Molecular Weight: 238.37 g/mol

N-(tert-butyl)decahydroisoquinoline-3-carboxamide

CAS No.: 168899-60-3

Cat. No.: VC20932479

Molecular Formula: C14H26N2O

Molecular Weight: 238.37 g/mol

* For research use only. Not for human or veterinary use.

N-(tert-butyl)decahydroisoquinoline-3-carboxamide - 168899-60-3

Specification

CAS No. 168899-60-3
Molecular Formula C14H26N2O
Molecular Weight 238.37 g/mol
IUPAC Name N-tert-butyl-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxamide
Standard InChI InChI=1S/C14H26N2O/c1-14(2,3)16-13(17)12-8-10-6-4-5-7-11(10)9-15-12/h10-12,15H,4-9H2,1-3H3,(H,16,17)
Standard InChI Key UPZBXVBPICTBDP-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1CC2CCCCC2CN1
Canonical SMILES CC(C)(C)NC(=O)C1CC2CCCCC2CN1

Introduction

Structure and Chemical Identity

Molecular Information

N-(tert-butyl)decahydroisoquinoline-3-carboxamide belongs to the isoquinoline class of compounds. It possesses a molecular formula of C14H26N2O with a molecular weight of 238.37 g/mol. The compound is identified in chemical databases through its CAS registry number 168899-60-3, which enables consistent tracking and reference in scientific literature.

Structural Components

The compound features three key structural elements that define its chemical identity and behavior:

Stereochemistry

Stereochemistry plays a crucial role in the properties of N-(tert-butyl)decahydroisoquinoline-3-carboxamide. The decahydroisoquinoline system can exist in multiple stereoisomeric forms, with the specific spatial arrangement of substituents determining the compound's physical properties and chemical behavior. The stereochemical configuration at carbon positions affects molecular recognition in potential biological systems, which has implications for the compound's application in research contexts.

Physicochemical Properties

Physical Characteristics

As an organic compound with moderate molecular weight, N-(tert-butyl)decahydroisoquinoline-3-carboxamide typically presents as a solid at room temperature. Its physicochemical profile is influenced by both its carbon skeleton and the functional groups it contains. The compound features a balance of hydrophobic and hydrophilic elements that determine its solubility characteristics and interaction with various solvent systems.

Conformational Flexibility

The molecular structure of N-(tert-butyl)decahydroisoquinoline-3-carboxamide contains two rotatable bonds, which provide a degree of conformational flexibility. This flexibility is constrained by the rigid decahydroisoquinoline core but allows the molecule to adapt its conformation in different chemical environments. The limited rotational freedom has implications for the compound's ability to interact with potential binding sites in biological systems.

Hydrogen Bonding Capacity

The molecule possesses both hydrogen bond donor and acceptor capabilities, primarily through the amide group. The carbonyl oxygen serves as a hydrogen bond acceptor, while any free NH groups can function as hydrogen bond donors. These hydrogen bonding features influence the compound's solubility profile, crystal packing, and potential interactions with biological macromolecules.

Synthesis Methodologies

General Synthetic Approach

The synthesis of N-(tert-butyl)decahydroisoquinoline-3-carboxamide typically involves a multi-step process starting from isoquinoline derivatives. The synthetic pathway incorporates several key transformations to build the complete structure with the required stereochemical configuration.

Key Synthetic Steps

The synthesis can be divided into three main stages:

  • Formation of the decahydroisoquinoline core through hydrogenation under high pressure conditions

  • Introduction of the tert-butyl group via alkylation reactions using tert-butyl halides

  • Formation of the carboxamide functionality through amidation reactions
    These transformations require careful control of reaction conditions to ensure the desired stereochemistry and substitution pattern.

Reaction Mechanisms

Research Applications

Structure-Activity Relationships

The specific structural features of N-(tert-butyl)decahydroisoquinoline-3-carboxamide, including its rigid scaffold and hydrogen bonding capabilities, make it relevant for structure-activity relationship studies. In medicinal chemistry research, compounds containing similar structural motifs have been investigated as potential templates for drug development targeting various biological pathways.

Analytical Standards

Related Isoquinoline Derivatives

Structural Analogs

N-(tert-butyl)decahydroisoquinoline-3-carboxamide belongs to a broader family of isoquinoline derivatives that have been explored in chemical and pharmaceutical research. The isoquinoline scaffold appears in numerous natural products and synthetic compounds with diverse biological activities, including alkaloids with significant pharmacological properties.

Comparative Properties

When compared to other isoquinoline derivatives, the fully saturated decahydro nature of this compound results in distinct conformational properties. While aromatic isoquinolines feature planar structures with π-electron systems, the decahydro analog possesses a three-dimensional structure with greater conformational constraints. These differences lead to unique physical properties and interaction profiles.

Future Research Directions

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